
2,3,5,6-Tetrafluoro-4-vinylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrafluoro-4-vinylpyridine is an organic compound with the molecular formula C7H3F4N. It is a derivative of pyridine, where four hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a vinyl group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 2,3,5,6-Tetrafluoro-4-vinylpyridine typically involves the reaction of pentafluoropyridine with appropriate nucleophiles. One common method includes the use of potassium fluoride with perchloro heteroaromatic compounds . The reaction conditions often involve the use of dimethylformamide (DMF) as a solvent and potassium carbonate (K2CO3) as a base, with the reaction being carried out under reflux .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of more efficient catalysts or alternative solvents to improve yield and reduce costs.
Analyse Des Réactions Chimiques
2,3,5,6-Tetrafluoro-4-vinylpyridine undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Nucleophilic Substitution: This compound is highly reactive towards nucleophiles due to the presence of electronegative fluorine atoms. The reactions typically occur under basic conditions, often using DMF as a solvent and K2CO3 as a base.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely that it can undergo these reactions under appropriate conditions, given the presence of the vinyl group and fluorine atoms.
The major products formed from these reactions are typically 4-substituted 2,3,5,6-tetrafluoropyridine derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 2,3,5,6-Tetrafluoro-4-vinylpyridine exerts its effects is primarily through nucleophilic substitution reactions. The presence of fluorine atoms increases the compound’s reactivity towards nucleophiles, facilitating the formation of various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Comparaison Avec Des Composés Similaires
2,3,5,6-Tetrafluoro-4-vinylpyridine can be compared with other fluorinated pyridine derivatives, such as pentafluoropyridine and 2,3,5,6-tetrafluoro-4-iodopyridine .
Pentafluoropyridine: This compound is fully fluorinated and is highly reactive towards nucleophiles, similar to this compound.
2,3,5,6-Tetrafluoro-4-iodopyridine: This derivative is used in similar nucleophilic substitution reactions but has different reactivity due to the presence of the iodine atom.
The uniqueness of this compound lies in its vinyl group, which provides additional reactivity and potential for further functionalization compared to its fully fluorinated counterparts .
Propriétés
Formule moléculaire |
C7H3F4N |
|---|---|
Poids moléculaire |
177.10 g/mol |
Nom IUPAC |
4-ethenyl-2,3,5,6-tetrafluoropyridine |
InChI |
InChI=1S/C7H3F4N/c1-2-3-4(8)6(10)12-7(11)5(3)9/h2H,1H2 |
Clé InChI |
QTCIFJPPRCPBAB-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C(=NC(=C1F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


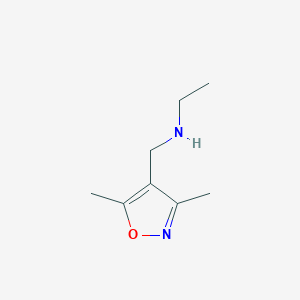

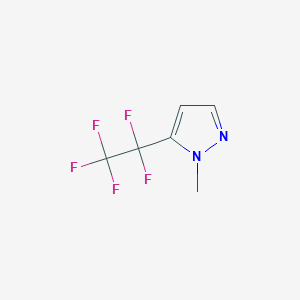





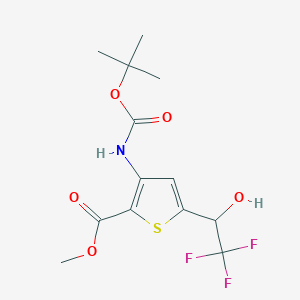
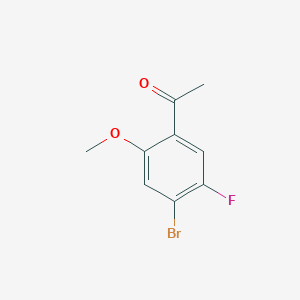

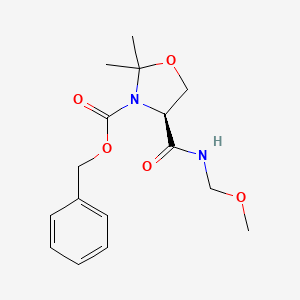
![(3aS,5R,7aS)-7a-(4-Bromothiazol-2-yl)-5-methylhexahydro-1H-pyrano[3,4-c]isoxazole](/img/structure/B15204748.png)
![2-(Hydroxymethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B15204753.png)
